1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a pyridine ring fused with a 1,2,4-triazole ring, which imparts unique chemical and biological properties. The presence of nitrogen atoms in both rings enhances its ability to participate in various chemical reactions and interact with biological targets.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions, similar to other heterocyclic compounds .
Biochemical Pathways
Similar compounds have been reported to inhibit receptor tyrosine kinase, which plays a crucial role in cell signaling pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit good bioavailability and absorption in the gastrointestinal tract .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in various cellular processes, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues, resulting in conformational changes that affect the activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to cumulative changes in cellular processes, which may not be immediately apparent in short-term studies . Additionally, the degradation products of this compound can also have biological activities, further complicating the interpretation of long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . For example, this compound can inhibit key enzymes in the pyridine and triazole metabolic pathways, leading to alterations in the levels of specific metabolites . These changes can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which can affect its biological activity . For instance, the binding of this compound to transporters can facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with formamide under reflux conditions. This reaction yields the desired triazole ring through a cyclization process .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature and pressure. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine
- 1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine
- 1-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine
Uniqueness: 1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyridine ring relative to the triazole ring affects its ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUIFLUPFTLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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